Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate
Overview
Description
Ethyl 4-({[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its intricate structure, which includes a benzoate ester, an imidazolidinone ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting 4-methoxyphenyl isocyanate with 3-methylbutylamine under controlled conditions.
Acetylation: The resulting imidazolidinone is then acetylated using acetic anhydride to introduce the acetyl group.
Esterification: The final step involves the esterification of the acetylated imidazolidinone with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 4-({[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 4-({[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate can be compared with similar compounds, such as:
Ethyl 4-aminobenzoate: A simpler ester with similar functional groups but lacking the imidazolidinone ring.
4-Methoxyphenyl isocyanate: A precursor in the synthesis of the compound, with similar aromatic and methoxy functional groups.
3-Methylbutylamine: Another precursor, with similar alkyl functional groups.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6/c1-5-35-25(32)18-6-8-19(9-7-18)27-23(30)16-22-24(31)29(20-10-12-21(34-4)13-11-20)26(33)28(22)15-14-17(2)3/h6-13,17,22H,5,14-16H2,1-4H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMVKIFWFWHADE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC(C)C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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